N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide
説明
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide (CAS: 898408-59-8) is a synthetic small molecule with the molecular formula C25H22N2O5S and a molecular weight of 462.5 g/mol . Its structure comprises a benzodioxole moiety linked via a methylene group to an acetamide backbone, which is further connected to a 1H-indole ring substituted at the 3-position with a benzylsulfonyl group.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-benzylsulfonylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c28-25(26-13-19-10-11-22-23(12-19)32-17-31-22)15-27-14-24(20-8-4-5-9-21(20)27)33(29,30)16-18-6-2-1-3-7-18/h1-12,14H,13,15-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQFEMTHFZSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, anticancer properties, and mechanisms of action.
Synthesis
The compound can be synthesized through various chemical reactions involving benzo[d][1,3]dioxole and indole derivatives. The synthesis typically involves the following steps:
- Formation of the Benzo[d][1,3]dioxole moiety : This is achieved through reactions involving salicylaldehyde and diols.
- Indole Derivative Preparation : Indole derivatives are synthesized using standard methods such as cyclization reactions.
- Coupling Reaction : The final step involves the coupling of the benzo[d][1,3]dioxole with the indole derivative to form the target compound.
Antitumor Activity
Research has indicated that N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested on several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : Preliminary studies have shown that the compound displays IC50 values in the micromolar range, indicating potent cytotoxicity. For instance, some derivatives exhibit IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 Value (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
The mechanisms through which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide exerts its anticancer effects include:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays suggest that this compound promotes apoptosis in cancer cells by modulating key proteins involved in the mitochondrial pathway, such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound results in cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Case Studies
Several studies have focused on the biological activity of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide:
- Study on Thiourea Derivatives : A related study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects across multiple cancer cell lines. The results demonstrated significant antitumor activity with some compounds outperforming established drugs .
- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, further supporting their potential as therapeutic agents.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Acetamide Backbones
Several compounds share the benzodioxole-acetamide scaffold but differ in substituents, leading to distinct biological and physicochemical properties:
Key Structural Differences
- Substituent Diversity: The target compound’s benzylsulfonyl group distinguishes it from brominated (C26, SW-C165) or thiazole-containing (Compound 5d) analogues.
- Backbone Modifications : KCH-1521 replaces the acetamide with an N-acylurea linker, altering rigidity and hydrogen-bonding capacity .
Q & A
Q. SAR Example :
| Derivative | R Group | Mcl-1 IC (µM) |
|---|---|---|
| Parent compound | Benzylsulfonyl | 1.2 |
| Nitro variant | 4-NO | 0.7 |
| Bromo variant | 5-Br | 0.9 |
Advanced: What strategies are effective for identifying biological targets and mechanisms of action?
Methodological Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding to proteins like Bcl-2 or tubulin .
- Pull-down assays : Attach biotin tags to the compound for affinity purification of bound proteins .
- Transcriptomic profiling : RNA-seq analysis of treated cells to identify dysregulated pathways .
Case Study : Docking studies revealed hydrogen bonding between the acetamide carbonyl and Bcl-2’s Arg-98, explaining anti-apoptotic inhibition .
Advanced: How should researchers address contradictory data in biological assays?
Methodological Answer:
- Replicate experiments : Conduct triplicate runs with independent syntheses to rule out batch variability .
- Vary assay conditions : Test pH (6.5–7.5), temperature (25–37°C), and serum content (0–10% FBS) to assess robustness .
- Orthogonal validation : Confirm cytotoxicity results via both MTT and apoptosis markers (e.g., caspase-3 activation) .
Example Resolution : A compound showed inconsistent IC values in MCF-7 cells due to serum interference; repeating assays in serum-free media resolved discrepancies .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
